Cas no 2352073-06-2 (Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate is a synthetic organic compound featuring a unique molecular structure that combines an ethyl ester group with a 2-hydroxypyridine moiety. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its bifunctional reactivity, enabling modifications at both the amino and hydroxyl groups. Its structural characteristics, including the presence of a pyridine ring and ester functionality, enhance its utility in heterocyclic chemistry and peptide mimetic design. The compound exhibits favorable solubility in polar organic solvents, facilitating its use in various reaction conditions. Its stability under mild acidic and basic conditions further underscores its potential as a key building block in medicinal chemistry and drug discovery applications.
Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate structure
2352073-06-2 structure
Product name:Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
CAS No:2352073-06-2
MF:C10H14N2O3
MW:210.229762554169
CID:5859837
PubChem ID:165936053

Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
    • EN300-6738717
    • 2352073-06-2
    • Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
    • Inchi: 1S/C10H14N2O3/c1-2-15-10(14)8(11)6-7-4-3-5-12-9(7)13/h3-5,8H,2,6,11H2,1H3,(H,12,13)
    • InChI Key: USXXTWQHZCKOQU-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CC1=CC=CNC1=O)N)=O

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 81.4Ų

Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6738717-0.1g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2
0.1g
$2571.0 2023-05-24
Enamine
EN300-6738717-5.0g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2
5g
$8470.0 2023-05-24
Enamine
EN300-6738717-1.0g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2 95.0%
1.0g
$0.0 2025-03-13
Enamine
EN300-6738717-0.25g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2
0.25g
$2687.0 2023-05-24
Enamine
EN300-6738717-0.05g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2
0.05g
$2454.0 2023-05-24
Enamine
EN300-6738717-10.0g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2
10g
$12560.0 2023-05-24
Enamine
EN300-6738717-0.5g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2
0.5g
$2804.0 2023-05-24
Enamine
EN300-6738717-2.5g
ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate
2352073-06-2
2.5g
$5724.0 2023-05-24

Additional information on Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate

Comprehensive Overview of Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate (CAS No. 2352073-06-2)

Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate (CAS No. 2352073-06-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring a 2-hydroxypyridin-3-yl moiety, is widely studied for its potential applications in drug development and as a building block for more complex molecules. Its unique structure combines an amino acid backbone with a hydroxypyridine ring, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate has surged due to its relevance in designing small molecule therapeutics and enzyme inhibitors. Researchers are particularly interested in its role in modulating protein-protein interactions, a hot topic in modern drug discovery. The compound's ability to act as a hydrogen bond donor and acceptor further enhances its utility in creating targeted therapies for diseases like cancer and neurodegenerative disorders.

The synthesis of Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate typically involves multi-step organic reactions, including esterification and amination processes. Its CAS No. 2352073-06-2 serves as a unique identifier in chemical databases, ensuring accurate referencing in patents and scientific literature. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to verify its purity and structural integrity.

One of the most frequently asked questions about this compound revolves around its solubility and stability under various conditions. Studies indicate that Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate exhibits moderate solubility in polar solvents like DMSO and methanol, while remaining stable at room temperature when stored properly. These properties make it suitable for high-throughput screening in drug discovery pipelines.

From an industrial perspective, the scalability of Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate production is a critical consideration. Recent advancements in green chemistry have led to more efficient synthetic routes with reduced environmental impact. This aligns with the growing emphasis on sustainable pharmaceutical manufacturing, a key concern for both researchers and regulatory bodies.

The compound's molecular weight and logP value are often discussed in the context of drug-likeness and bioavailability. With a balanced hydrophilic-lipophilic profile, Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate demonstrates promising characteristics for oral administration, making it a valuable candidate for further pharmacological evaluation.

In the realm of computational chemistry, Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate serves as an interesting case study for molecular docking simulations. Its heterocyclic scaffold frequently appears in virtual screening libraries, helping researchers identify potential lead compounds for various biological targets. This application has become increasingly important with the rise of AI-driven drug discovery platforms.

Quality control measures for Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate typically involve rigorous HPLC analysis to ensure batch-to-batch consistency. The compound's chromatographic behavior and UV absorption properties are well-documented, facilitating its identification in complex mixtures. These analytical protocols are essential for maintaining standards in both research and potential commercial applications.

Looking ahead, the scientific community continues to explore novel derivatives of Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate, particularly those with enhanced biological activity or improved pharmacokinetic properties. The compound's structural flexibility allows for numerous modifications, opening doors to innovative therapeutic approaches in areas such as precision medicine and personalized treatment strategies.

For researchers seeking detailed information about CAS No. 2352073-06-2, numerous peer-reviewed publications and patent documents provide comprehensive data on its synthesis, characterization, and potential applications. The compound's growing presence in scientific literature underscores its importance as a valuable tool in modern chemical and pharmaceutical research.

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